
Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate” is a complex organic compound that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a pyrrolidine ring, which is a type of secondary amine . The tert-butyl group is a common alkyl group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrrolidine rings would contribute to the rigidity of the molecule, while the amide and ester groups could participate in hydrogen bonding .Chemical Reactions Analysis
Thiophene rings can undergo electrophilic substitution reactions . The amide and ester groups could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an ester group could make it more lipophilic, potentially affecting its solubility and reactivity .Scientific Research Applications
Amide-Linked Ribonucleoside Dimers Synthesis
A study describes the synthesis of amide-linked ribonucleoside dimers via treatment of certain derivatives with a reagent, followed by stereoselective hydrogenation, saponification, and coupling, leading to efficient production of amide dimers. This methodology highlights the intricate processes involved in creating complex molecular structures, potentially relevant to synthesizing or modifying compounds like Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate for various applications (Peterson et al., 1999).
Hypervalent Iodine-Catalyzed Oxidative Amidation
Another study explores the hypervalent iodine-catalyzed oxidative amidation of methylarenes to amides using an oxidant, showcasing a metal-free oxidation process. This reaction's selectivity and efficiency in producing amides without oxidizing to carboxylic acids could offer insights into novel synthesis pathways or modifications for related compounds (Azizi et al., 2014).
Group 10 Metal Aminopyridinato Complexes
Research on Group 10 metal aminopyridinato complexes, including their synthesis, structure, and application in catalysis, provides an example of the diverse applications of complex molecular structures in chemical reactions. These complexes' role in Suzuki cross-coupling reactions and polymerization processes could be indirectly relevant to studying or utilizing compounds like Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate in similar or related chemical processes (Deeken et al., 2006).
Future Directions
properties
IUPAC Name |
methyl 2-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-15(2,3)9-7-16-11(18)10(9)12(19)17-13-8(5-6-22-13)14(20)21-4/h5-6,9-10H,7H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQWPOVILAKWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2931867.png)
![1-Cycloheptyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2931868.png)

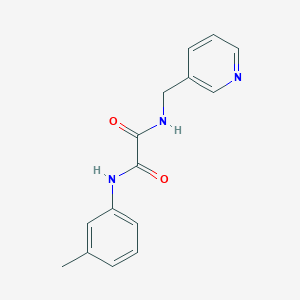
![2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2931874.png)
![4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2931875.png)
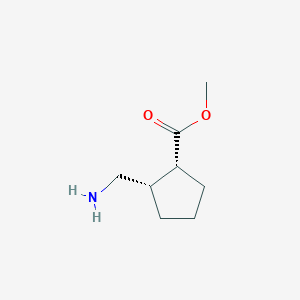
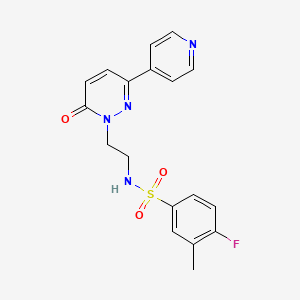
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2931879.png)
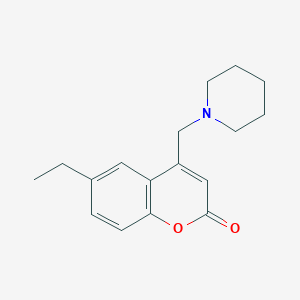
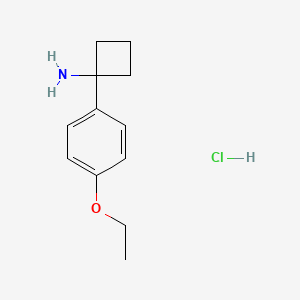

![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/no-structure.png)
![(Z)-3-methyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2931886.png)